Extracellular Death Factor

Vue d'ensemble

Description

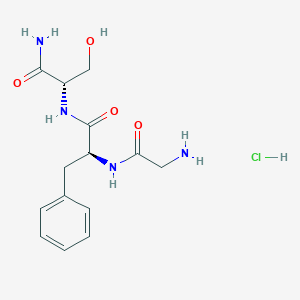

The Extracellular Death Factor (EDF) is a linear pentapeptide with the sequence NNWNN found in Escherichia coli . It is involved in the cell death process mediated by the toxin-antitoxin system mazEF . EDF is considered a signal molecule in a mixed population .

Synthesis Analysis

EDF is derived from an enzyme, glucose-6-phosphate dehydrogenase . Some physiological conditions and genes required for EDF production and response have been characterized. Stress response and the gene specifying MazEF, the Zwf (glucose-6-phosphate dehydrogenase) gene, and the protease ClpXP are critical in EDF production .

Applications De Recherche Scientifique

Bacterial Quorum Sensing

EDF plays a crucial role in bacterial quorum sensing . Quorum sensing is a process that allows bacteria to communicate and coordinate group behavior. EDF is involved in studies of gram-positive bacterial quorum sensing .

Molecular Biology

EDF has remarkable uses in molecular biology . Molecular biology is a branch of biology that concerns the molecular basis of biological activity in and between cells, including molecular synthesis, modification, mechanisms and interactions.

Microbial Biochemistry

EDF is used in microbial biochemistry . Microbial biochemistry encompasses the study of biochemical reactions in microbial growth, various modes and mechanisms/ processes of pathogenesis required in causing infection/ diseases in the host.

Synthetic Biology

EDF is applied in synthetic biology . Synthetic biology is a field of science that involves redesigning organisms for useful purposes by engineering them to have new abilities.

Tumor Therapy

There is evidence that loading drugs into macrophage-derived EVs to form EVs-drug complexes and then operating the complexes on tumor cells or tissues leads to improved tumor cell targeting . This represents the fundamental building block for treating drug-resistant malignancies and reduced tumor metastasis .

Breast Cancer Research

Extracellular vesicles (EVs) are cell-derived lipid-bilayer-delimited nanoparticles, which are distinguishable by size, genesis, and the markers expressed in exosomes (40 to 150 nm), microvesicles (40 to 10,000 nm), and apoptotic bodies (100–5000 nm) . Produced in physiological and pathological cellular contexts, EVs are shuttles of biological material and are implicated in cell-to-cell communications, thus attracting significant interest in diagnostic and drug delivery research . We report and discuss the latest evidence regarding the important role of EVs in BC, deepening their implication in tumorigenesis and metastatic mechanisms .

Mécanisme D'action

Target of Action

The primary target of the Extracellular Death Factor (EDF) is the mazEF toxin-antitoxin system in Escherichia coli . The mazEF system consists of two genes: mazF, which encodes a stable toxin, MazF, and mazE, which encodes a labile antitoxin, MazE . MazE prevents the lethal effect of MazF .

Mode of Action

EDF, a linear pentapeptide with the sequence NNWNN , acts as a signal molecule in a mixed population . It participates in the cell death process mediated by the mazEF system . EDF can inhibit the formation of the MazEF complex, thereby enhancing the endoribonucleolytic activity of MazF .

Biochemical Pathways

The mazEF system is a key player in the biochemical pathway influenced by EDF . MazF is a sequence-specific endoribonuclease that preferentially cleaves single-stranded mRNAs at ACA sequences . MazE counteracts the action of MazF . Any stressful condition that prevents the expression of the chromosomally borne mazEF module will lead to the reduction of MazE in the cell, permitting toxin MazF to act freely .

Pharmacokinetics

It is known that edf is sensitive to extreme ph, high temperatures, and other stressful conditions . These factors can influence the bioavailability of EDF.

Result of Action

The action of EDF leads to the activation of the mazEF system, which in turn triggers a programmed cell death in a subset of cells . This results in a significant reduction in population size in E. coli cultures .

Action Environment

The production and response of EDF are influenced by various environmental factors . For instance, inducing mazEF by subjecting the cultures to a high temperature or to the chemical inhibitors of transcription and/or translation led to an intermediate level of EDF production . Furthermore, significant strain differences in EDF production and response explain variations in the induction of mazEF-mediated cell death .

Orientations Futures

Propriétés

IUPAC Name |

(2S)-4-amino-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H36N10O10/c28-13(6-19(29)38)23(42)34-16(7-20(30)39)25(44)35-15(5-11-10-33-14-4-2-1-3-12(11)14)24(43)36-17(8-21(31)40)26(45)37-18(27(46)47)9-22(32)41/h1-4,10,13,15-18,33H,5-9,28H2,(H2,29,38)(H2,30,39)(H2,31,40)(H2,32,41)(H,34,42)(H,35,44)(H,36,43)(H,37,45)(H,46,47)/t13-,15-,16-,17-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMNOUINQUDZPAL-HILJTLORSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)NC(CC(=O)N)C(=O)NC(CC(=O)N)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)O)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H36N10O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Extracellular Death Factor | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

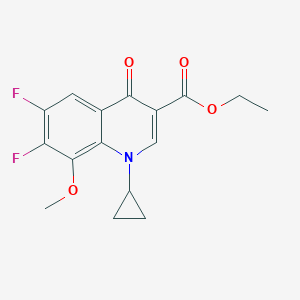

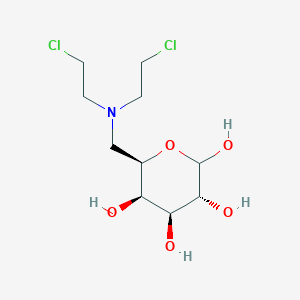

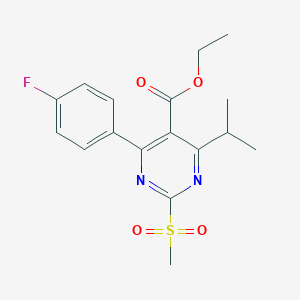

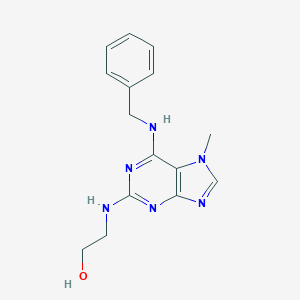

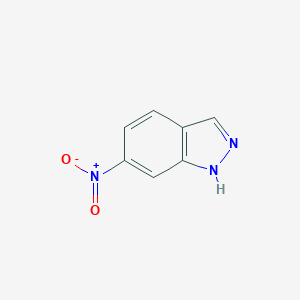

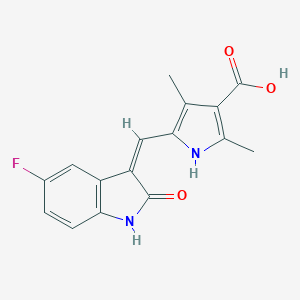

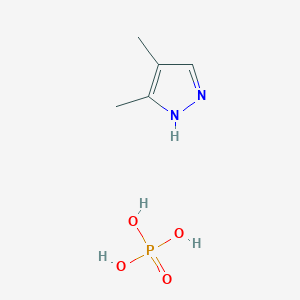

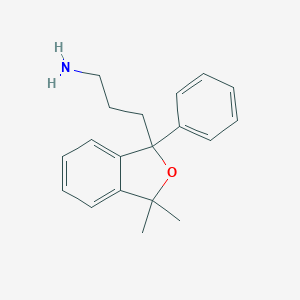

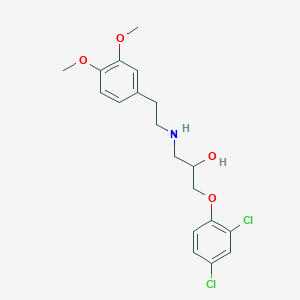

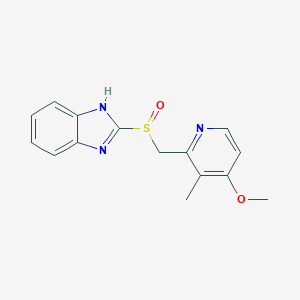

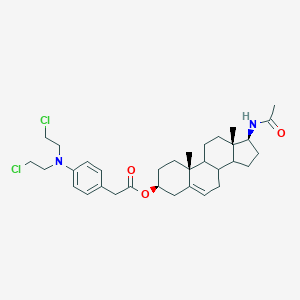

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.